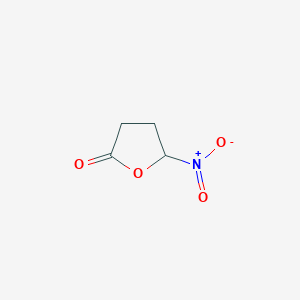![molecular formula C10H15NO3 B14205662 2-Amino-5-[(2-methoxyethoxy)methyl]phenol CAS No. 824933-86-0](/img/structure/B14205662.png)
2-Amino-5-[(2-methoxyethoxy)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[(2-methoxyethoxy)methyl]phenol is an organic compound with the molecular formula C10H15NO3. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a methoxyethoxy methyl group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(2-methoxyethoxy)methyl]phenol can be achieved through several methods. One common approach involves the reaction of 2-amino-5-methylphenol with methoxyethanol under acidic conditions. The reaction typically proceeds through nucleophilic substitution, where the hydroxyl group of methoxyethanol attacks the methyl group on the phenol ring, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or hydrochloric acid are often employed to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(2-methoxyethoxy)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amino group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers and esters
Scientific Research Applications
2-Amino-5-[(2-methoxyethoxy)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-[(2-methoxyethoxy)methyl]phenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylphenol: Similar structure but lacks the methoxyethoxy methyl group.
5-Amino-2-methoxyphenol: Similar structure but with different substitution patterns on the benzene ring
Uniqueness
2-Amino-5-[(2-methoxyethoxy)methyl]phenol is unique due to the presence of both an amino group and a methoxyethoxy methyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
824933-86-0 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-5-(2-methoxyethoxymethyl)phenol |
InChI |
InChI=1S/C10H15NO3/c1-13-4-5-14-7-8-2-3-9(11)10(12)6-8/h2-3,6,12H,4-5,7,11H2,1H3 |
InChI Key |
DNNZZKMFROZQCG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
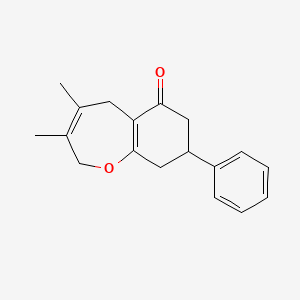
![3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14205587.png)
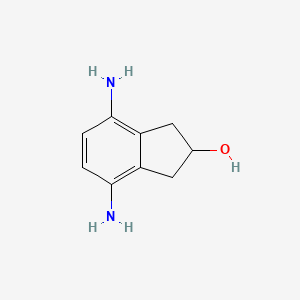
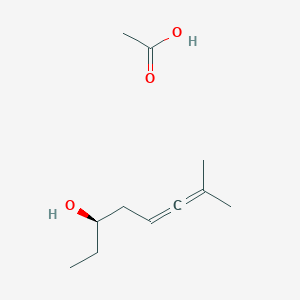

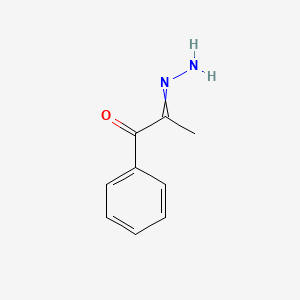
![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)

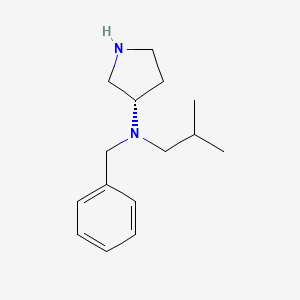
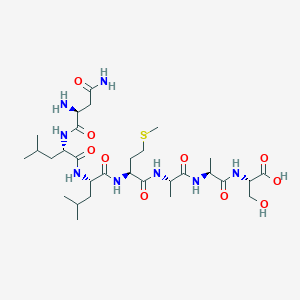
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
